tert-Butyl 4-((4-bromo-2-nitrophenyl)amino)piperidine-1-carboxylate
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Overview
Description
Scientific Research Applications
Precursor in Medicinal Chemistry
This compound serves as a precursor in the synthesis of various biologically active molecules. It has been identified as a key intermediate in the production of certain pharmaceuticals, including inhibitors and receptor antagonists .
Organic Synthesis
In organic chemistry, this compound is utilized for its reactivity in forming more complex structures. Its nitro group, in particular, can be transformed into amines, which are foundational in synthesizing a wide range of organic compounds .
Material Science
Drug Development
This compound is used in drug development, especially in the early stages of drug discovery, where it can be modified to produce compounds with desired biological activities .
Academic Research
Chemical Property Studies
The compound’s unique structure, containing both bromo and nitro groups, makes it an interesting subject for studying chemical properties such as reactivity and stability under different conditions .
Fentanyl Precursor Control
It has been noted in reports by the United Nations Office on Drugs and Crime (UNODC) that similar compounds are monitored as they can be precursors for the synthesis of potent opioids like fentanyl .
Analytical Benchmarking
Due to its well-defined structure, tert-butyl 4-(4-bromo-2-nitrophenylamino)piperidine-1-carboxylate is used as a benchmark compound in analytical studies, helping to develop and refine analytical techniques .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
This compound is a precursor that can be used for the manufacture of fentanyl and its analogues . It has been placed under international control, which gives governments the necessary legal base to seize illicit shipments of these chemicals . This could lead to more risk and costs for traffickers involved in sourcing these chemicals for their illicit business .
Mechanism of Action
Target of Action
The primary targets of “tert-butyl 4-(4-bromo-2-nitrophenylamino)piperidine-1-carboxylate” are currently unknown .
Mode of Action
As with the target of action, more research is needed to elucidate how this compound interacts with its targets and the resulting changes that occur .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its pharmacological efficacy .
Result of Action
The molecular and cellular effects of “tert-butyl 4-(4-bromo-2-nitrophenylamino)piperidine-1-carboxylate” are currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can significantly affect the behavior of a compound .
properties
IUPAC Name |
tert-butyl 4-(4-bromo-2-nitroanilino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O4/c1-16(2,3)24-15(21)19-8-6-12(7-9-19)18-13-5-4-11(17)10-14(13)20(22)23/h4-5,10,12,18H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLWAYVISDZNSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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